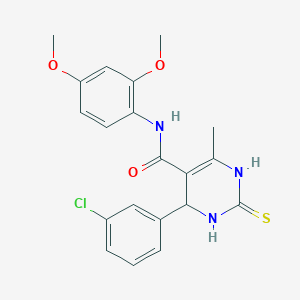![molecular formula C20H16BrN3O6S B3961402 4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3961402.png)
4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide
Overview
Description
4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is a chemical compound that has been extensively researched for its potential therapeutic applications in various fields of medicine. The compound is commonly referred to as BMS-345541 and has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of BMS-345541 involves the inhibition of the IκB kinase (IKK) complex. The IKK complex is responsible for the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, cancer, and viral infections. By inhibiting the IKK complex, BMS-345541 effectively blocks the activation of the NF-κB pathway, leading to reduced inflammation, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
BMS-345541 has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to reduced inflammation. Additionally, BMS-345541 has been found to induce apoptosis in cancer cells, leading to reduced cancer cell growth. The compound has also been found to inhibit viral replication by targeting viral proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMS-345541 in lab experiments is its specificity for the IKK complex. The compound effectively inhibits the IKK complex without affecting other pathways, leading to more accurate results. Additionally, BMS-345541 has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using BMS-345541 is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research of BMS-345541. One potential direction is the development of BMS-345541 analogs with improved potency and specificity. Additionally, the potential use of BMS-345541 in the treatment of viral infections such as COVID-19 is an area of active research. Furthermore, the use of BMS-345541 in combination with other drugs for the treatment of cancer and inflammatory diseases is an area of potential research. Overall, the research on BMS-345541 has promising potential for the development of novel therapeutics in various fields of medicine.
Scientific Research Applications
BMS-345541 has been extensively researched for its potential therapeutic applications in various fields of medicine. The compound has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BMS-345541 has also been found to exhibit anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, BMS-345541 has been found to exhibit anti-viral properties and has been studied for its potential use in the treatment of viral infections.
properties
IUPAC Name |
4-bromo-3-[(4-methoxyphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O6S/c1-30-17-9-5-15(6-10-17)23-31(28,29)19-12-13(2-11-18(19)21)20(25)22-14-3-7-16(8-4-14)24(26)27/h2-12,23H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBGPPWDBYYBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



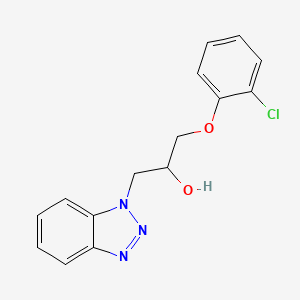
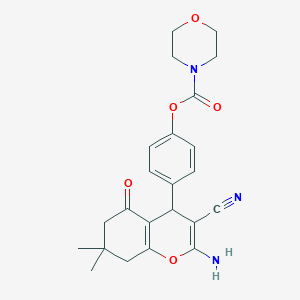

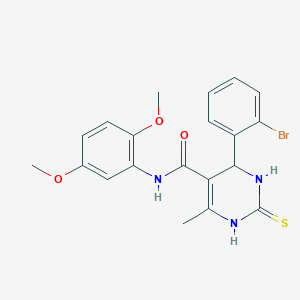
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961343.png)
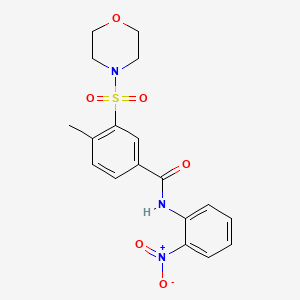
![N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B3961360.png)
![diisobutyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3961362.png)
![N-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-4-chlorobenzenesulfonamide](/img/structure/B3961367.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3961379.png)

![(2,3-difluoro-4-methoxybenzyl){[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B3961414.png)
![8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-7-yl 2-methyl-2-butenoate](/img/structure/B3961416.png)
